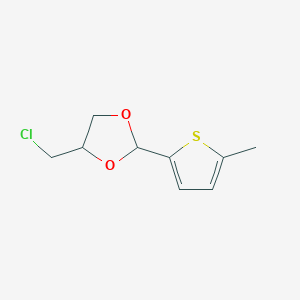
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane
Vue d'ensemble
Description
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H11ClO2S and its molecular weight is 218.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be attributed to its structure, which allows for interactions with biological targets.
- Molecular Formula : CHClO
- Molecular Weight : 175.60 g/mol
- CAS Number : 80841-78-7
Synthesis
The synthesis of this compound typically involves the chlorination of 5-methyl-1,3-dioxolane using reagents such as N-chlorosuccinimide or chloroformate in the presence of suitable solvents and catalysts. This method has been optimized for yield and purity, ensuring that the final product retains its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including:
| Bacterial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625 - 1250 |
| Staphylococcus epidermidis | Significant | <1000 |
| Pseudomonas aeruginosa | Moderate | <1000 |
| Escherichia coli | No activity | - |
The compound has demonstrated excellent antifungal activity against Candida albicans, with various derivatives showing effective inhibition at low concentrations.
The antimicrobial action of dioxolanes is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the chloromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
Study 1: Antibacterial Activity Assessment
In a study conducted by researchers on a series of dioxolane derivatives, it was found that modifications at the 4-position significantly influenced antibacterial potency. The study reported that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts.
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of dioxolanes showed that compounds similar to this compound displayed a minimum inhibitory concentration (MIC) against C. albicans ranging from 250 to 500 µg/mL. The study emphasized the importance of structural modifications in enhancing antifungal efficacy.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that this compound may cause skin irritation and is harmful if ingested. The compound's safety data should be carefully evaluated in future studies to ensure safe application in therapeutic contexts.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(5-methylthiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-2-3-8(13-6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHOMORMHBBALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2OCC(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















